molecular formula C20H15ClFN5O2 B3000592 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 895017-31-9

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B3000592
M. Wt: 411.82
InChI Key: MJVRLJZQNZOHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the specified compound, were synthesized and evaluated for their antitumor activity. These derivatives demonstrated varying degrees of effectiveness against the human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to the reference antitumor doxorubicin. This suggests potential applications in cancer treatment and therapy (El-Morsy et al., 2017).

Anti-inflammatory Properties

In another study, a series of derivatives containing the pyrazolo[3,4-d]pyrimidine core showed significant anti-inflammatory activity. This was evidenced by the synthesis of novel compounds and their testing for anti-inflammatory effects, indicating potential uses in the treatment of inflammation-related disorders (Sunder & Maleraju, 2013).

Antipsychotic Potential

A related series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were evaluated for their antipsychotic properties. One compound in this series demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a unique mechanism of action compared to traditional antipsychotics (Wise et al., 1987).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, structurally related to the specified compound, have been developed as ligands for the translocator protein 18 kDa (TSPO). They were used in PET imaging to detect neuroinflammatory processes, demonstrating the compound's potential utility in neuroimaging and diagnostic applications (Damont et al., 2015).

Herbicidal Activity

A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives showed potential herbicidal activity against certain plant species. This suggests possible applications in agriculture for weed control and management (Luo et al., 2017).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-14-2-1-3-16(8-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRLJZQNZOHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

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